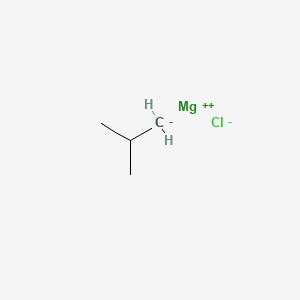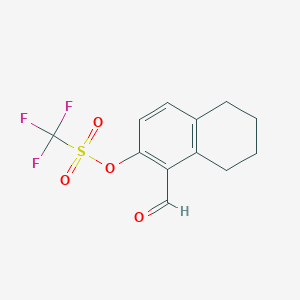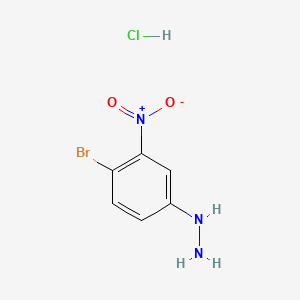![molecular formula C13H15BrN2O B13852871 4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)
4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole is an organic compound that features a bromobenzyl group attached to an imidazole ring via a propyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzyl alcohol, is brominated to form 4-bromobenzyl alcohol.
Etherification: The 4-bromobenzyl alcohol is then reacted with 3-chloropropanol in the presence of a base to form 4-(3-(4-bromobenzyl)oxy)propyl alcohol.
Imidazole Formation: Finally, the 4-(3-(4-bromobenzyl)oxy)propyl alcohol is reacted with imidazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are often employed.
Major Products Formed
Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its imidazole ring.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole involves its interaction with molecular targets through its imidazole ring and bromobenzyl group. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the bromobenzyl group can participate in hydrophobic interactions and halogen bonding .
類似化合物との比較
Similar Compounds
4-(3-(4-Chlorobenzyl)oxy)propyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
4-(3-(4-Methylbenzyl)oxy)propyl-1H-imidazole: Similar structure but with a methyl group instead of bromine.
4-(3-(4-Nitrobenzyl)oxy)propyl-1H-imidazole: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole imparts unique reactivity and interaction properties compared to its analogs. Bromine’s larger size and ability to participate in halogen bonding can influence the compound’s biological activity and chemical behavior .
特性
分子式 |
C13H15BrN2O |
|---|---|
分子量 |
295.17 g/mol |
IUPAC名 |
5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C13H15BrN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
InChIキー |
BVLPCBPJCFRUBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


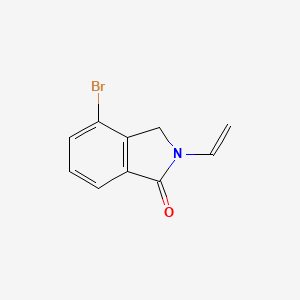
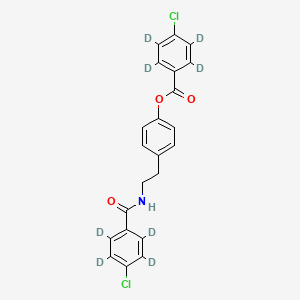
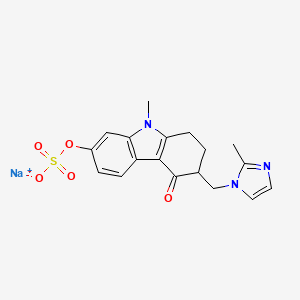
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
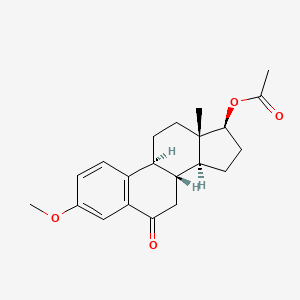
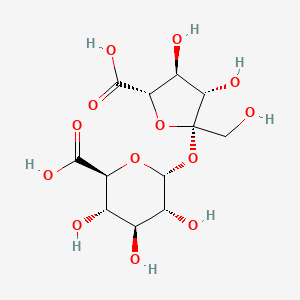
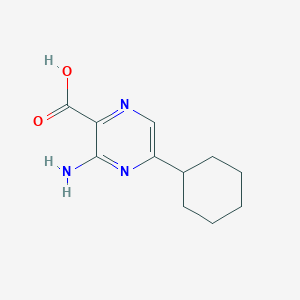


![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
